molecular formula C11H12O4 B2978866 2,3-Dihydro-1,4-benzodioxin-2-ylmethyl acetate CAS No. 64179-44-8

2,3-Dihydro-1,4-benzodioxin-2-ylmethyl acetate

Cat. No. B2978866
CAS RN: 64179-44-8
M. Wt: 208.213
InChI Key: YVLJWDWINWYFAP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2,3-Dihydro-1,4-benzodioxin-2-ylmethyl acetate” consists of a benzodioxin ring attached to a methyl acetate group. The InChI code for this compound is 1S/C11H12O4/c1-8(12)13-6-9-7-14-10-4-2-3-5-11(10)15-9/h2-5,9H,6-7H2,1H3 .

Scientific Research Applications

Anti-inflammatory Properties

Researchers have synthesized carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit, demonstrating comparable anti-inflammatory potency to Ibuprofen in carrageenan-induced rat paw edema assays (Vazquez, Rosell, & Pujol, 1996).

Anticancer Potential

A study on the synthesis, characterization, and evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole revealed potential anticancer activities against breast cancer cell lines, suggesting its usefulness in developing new therapeutic agents (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Anti-diabetic Agents

A series of new 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides were synthesized and evaluated for their anti-diabetic potentials, displaying weak to moderate inhibitory activities against the α-glucosidase enzyme, indicating their potential as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).

Photoluminescence in Material Science

In the realm of material science, a study demonstrated the synthesis of a photoluminescent metal-organic polymer constructed from trimetallic clusters and mixed carboxylates, exhibiting strong photoluminescence at room temperature. This showcases the application of 2,3-dihydro-1,4-benzodioxin derivatives in developing new luminescent materials (Chen et al., 2003).

Synthesis and Catalysis

The Cu2O-catalyzed tandem ring-opening/coupling cyclization process for synthesizing 2,3-dihydro-1,4-benzodioxins was explored, highlighting a novel method for preparing these compounds with moderate to good yields. This method facilitates the synthesis of aryl and aliphatic epoxides, contributing to advancements in organic synthesis techniques (Bao, Liu, Lv, & Qian, 2008).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-ylmethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-8(12)13-6-9-7-14-10-4-2-3-5-11(10)15-9/h2-5,9H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLJWDWINWYFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1COC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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